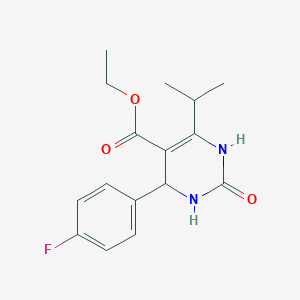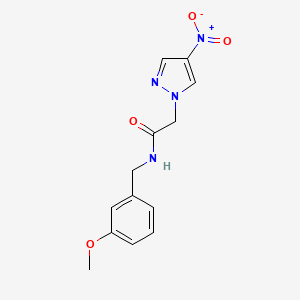![molecular formula C21H23N3O4 B4230448 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone](/img/structure/B4230448.png)
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone
Descripción general
Descripción
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone is a complex organic compound that features a quinoline moiety, a nitro group, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline with a nitro-substituted benzoyl chloride, followed by the introduction of the tetrahydrofuran moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines, solvents like DMF or acetonitrile.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Hydrolysis: Formation of carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline moiety is of interest for developing antimalarial and anticancer agents.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cells. These interactions can lead to cell death, making the compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Nitroaromatic Compounds: Compounds like nitrobenzene, which are used in the synthesis of dyes and explosives.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran itself, which is used as a solvent in various chemical reactions.
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone is unique due to its combination of a quinoline moiety, a nitro group, and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(oxolan-2-ylmethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-21(23-11-3-6-15-5-1-2-8-20(15)23)18-13-16(24(26)27)9-10-19(18)22-14-17-7-4-12-28-17/h1-2,5,8-10,13,17,22H,3-4,6-7,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSSGCTCSQWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4230367.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-iodobenzamide](/img/structure/B4230377.png)
methanone](/img/structure/B4230380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4230386.png)
![N-(4-chlorophenyl)-2-[3-[2-[(5-nitropyridin-2-yl)amino]ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B4230398.png)
![1-{[6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]amino}-2,5-pyrrolidinedione](/img/structure/B4230401.png)


![N-[4-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4230411.png)
![methyl (1-{[(diphenylacetyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4230425.png)
![ethyl 7-(2-furyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4230434.png)
![1-(3-chlorophenyl)-3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4230437.png)
![4-bromo-2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4230441.png)
